Tos-PEG4-acid
Overview
Description
Tos-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The tosyl group in Tos-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Tos-PEG4-acid is C16H24O8S . It has a molecular weight of 376.4 g/mol .Chemical Reactions Analysis
The tosyl group in Tos-PEG4-acid is a very good leaving group for nucleophilic substitution reactions .Scientific Research Applications
1. Enhanced Anticancer Efficacy
Tos-PEG4-acid, in the form of Alpha-tocopheryl polyethylene glycol succinate (TPGS), has demonstrated potential in enhancing the bioavailability of poorly absorbed drugs and acting as a vehicle for drug delivery systems. Specifically, TPGS has shown significant anticancer activity, being more effective than TOS (alpha-tocopheryl succinate) in inhibiting the growth of human lung carcinoma cells and inducing apoptosis and reactive oxygen species generation. This suggests its potential usefulness in cancer therapeutics (Youk et al., 2005).
2. Polymerization for Cancer Treatment
Polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) have been utilized to create α-TOS-based amphiphilic block copolymers. These polymers, with poly(ethylene glycol) (PEG) as the hydrophilic block, form nanoparticles capable of encapsulating and delivering hydrophobic molecules, showing promise in targeted cancer treatment. The biological activity of these nanoparticles depends on the molecular weight of PEG and the content of the methacrylic derivative of α-tocopheryl succinate (MTOS), highlighting the importance of their composition in therapeutic applications (Palao-Suay et al., 2016).
3. Protein Resistance and Sensitivity Improvement
In biomedical applications, PEG chains like Tos-PEG4-acid are used to enhance protein resistance and preserve protein function. A study using long PEG chains (PEG24) for functional biomolecule installation and short PEG chains (PEG4) as a protective layer found that the amount of PEG4 chain backfilling affects the flexibility of PEG24, thereby improving the recognition capacity of biomolecules. This suggests its potential in creating highly efficient and sensitive platforms for antibody immobilization and antigen recognition in complex biological environments (Du et al., 2018).
4. Drug Delivery System Design
Tos-PEG4-acid, in the form of poly(ethylene glycol)-folic acid (PEG-FA), has been used in the design of drug delivery systems. For example, a study used PEG-FA on the surface of polydopamine-modified mesoporous silica nanoparticles for targeted cancer therapy. These nanoparticles demonstrated high targeting efficiency and enhanced therapeutic anticancer effects, indicating their potential as carriers in cancer treatments (Cheng et al., 2017).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXYSSILQKCWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG4-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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